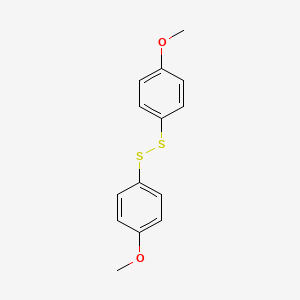
Bis(4-metoxifenil) disulfuro
Descripción general
Descripción
Bis(4-methoxyphenyl) disulfide: is an organic compound with the molecular formula C14H14O2S2 and a molecular weight of 278.39 g/mol . It is also known by other names such as 4,4’-dithiodianisole and p-methoxyphenyl disulfide . This compound is characterized by the presence of two methoxyphenyl groups connected by a disulfide bond. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Aplicaciones Científicas De Investigación
Chemistry: Bis(4-methoxyphenyl) disulfide is used as a reagent in organic synthesis, particularly in the formation of disulfide bonds and as a precursor for other sulfur-containing compounds .
Biology: In biological research, it is used to study the role of disulfide bonds in protein folding and stability. It can also be used as a cross-linking agent in the modification of biomolecules .
Medicine: It may also be used in the synthesis of pharmaceuticals that contain sulfur moieties .
Industry: In the industrial sector, it is used in the production of rubber, polymers, and other materials that require disulfide linkages for enhanced properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bis(4-methoxyphenyl) disulfide can be synthesized through the oxidation of 4-methoxythiophenol using oxidizing agents such as hydrogen peroxide or iodine . The reaction typically involves the following steps:
- Dissolve 4-methoxythiophenol in a suitable solvent such as ethanol or acetone .
- Add the oxidizing agent slowly while maintaining the reaction mixture at a controlled temperature.
- Stir the reaction mixture until the formation of bis(4-methoxyphenyl) disulfide is complete.
- Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.
Industrial Production Methods: In industrial settings, bis(4-methoxyphenyl) disulfide can be produced on a larger scale using similar synthetic routes. The process may involve continuous flow reactors and automated systems to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions: Bis(4-methoxyphenyl) disulfide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form sulfoxides or sulfones using strong oxidizing agents.
Reduction: It can be reduced to 4-methoxythiophenol using reducing agents such as or .
Substitution: It can participate in nucleophilic substitution reactions where the disulfide bond is cleaved, and new substituents are introduced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as thiols or amines in the presence of catalysts or under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: 4-methoxythiophenol.
Substitution: Various substituted disulfides or thiols.
Mecanismo De Acción
The mechanism of action of bis(4-methoxyphenyl) disulfide involves the cleavage and formation of disulfide bonds. In biological systems, disulfide bonds play a crucial role in maintaining the three-dimensional structure of proteins. Bis(4-methoxyphenyl) disulfide can interact with thiol groups in proteins, leading to the formation or disruption of disulfide bonds. This interaction can affect protein folding, stability, and function .
Comparación Con Compuestos Similares
- Bis(4-chlorophenyl) disulfide
- Bis(4-nitrophenyl) disulfide
- Bis(4-methylphenyl) disulfide
Comparison: Bis(4-methoxyphenyl) disulfide is unique due to the presence of methoxy groups, which can influence its reactivity and solubility compared to other disulfides. For example, bis(4-chlorophenyl) disulfide has electron-withdrawing chlorine atoms, making it less reactive in nucleophilic substitution reactions. On the other hand, bis(4-methylphenyl) disulfide has electron-donating methyl groups, which can enhance its reactivity in certain reactions .
Propiedades
IUPAC Name |
1-methoxy-4-[(4-methoxyphenyl)disulfanyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2S2/c1-15-11-3-7-13(8-4-11)17-18-14-9-5-12(16-2)6-10-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQGLCGLPMWYBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SSC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40201514 | |
| Record name | Disulfide, bis(4-methoxyphenyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40201514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5335-87-5 | |
| Record name | Disulfide, bis(4-methoxyphenyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005335875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(4-methoxyphenyl) disulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=995 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Disulfide, bis(4-methoxyphenyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40201514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis-(4-methoxyphenyl)disulfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Bis(4-methoxyphenyl) disulfide participate in dynamic systems alongside other chemical interactions?
A1: Bis(4-methoxyphenyl) disulfide (CAS Number: 15761-16-4) can engage in dynamic exchange reactions in conjunction with disulfide (S-S), imine (C=N), and coordinative (N-->metal) bonds. Research shows that a system containing Bis(4-methoxyphenyl) disulfide, bis(4-aminophenyl) disulfide, 2-formylpyridine, and metal ions (CuI or FeII) exhibits interplay between these dynamic linkages []. The presence of metal ions, specifically CuI and FeII, significantly impacted the equilibrium of disulfide exchange, favoring the formation of homo-disulfides over hetero-disulfides []. This highlights the potential of Bis(4-methoxyphenyl) disulfide to participate in complex systems where multiple dynamic interactions co-exist and influence each other.
Q2: What is the role of Bis(4-methoxyphenyl) disulfide in cyanide poisoning treatment?
A2: While Bis(4-methoxyphenyl) disulfide itself was not directly investigated as a cyanide antidote, structurally similar sulfur donors, including those with a 4-methoxyphenyl group, were explored for their potential to protect against cyanide toxicity []. These compounds are proposed to act by enhancing the conversion of cyanide to the less toxic thiocyanate, primarily facilitated by the enzyme rhodanese []. Further research is needed to elucidate the precise mechanisms and explore the potential of Bis(4-methoxyphenyl) disulfide and its derivatives in cyanide antidote development.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



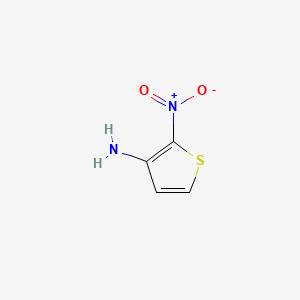
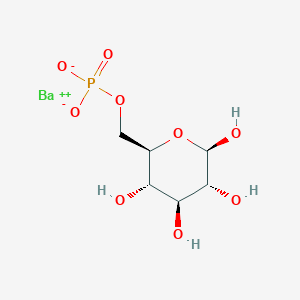

![8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2-phenylacetate hydrochloride](/img/structure/B1583291.png)
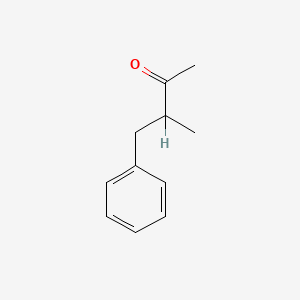

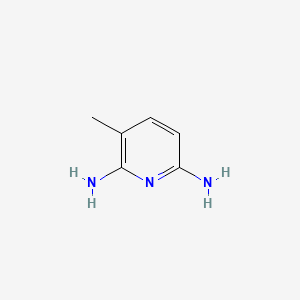
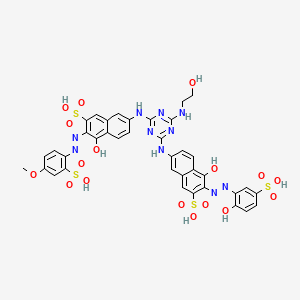
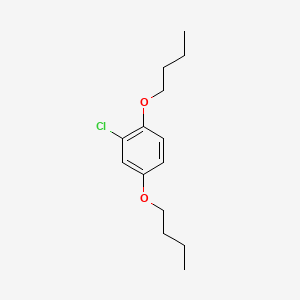
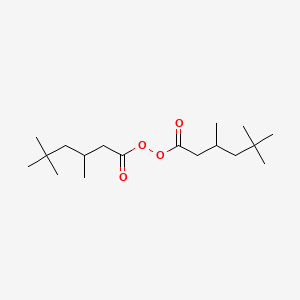
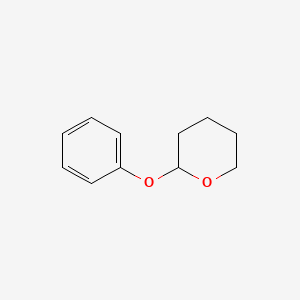

![Disodium 2,5-dichloro-4-[4-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B1583304.png)
